Product packaging for 9,10-Dibromo-2-chloroanthracene(Cat. No.:)

9,10-Dibromo-2-chloroanthracene

Cat. No.: B14092649
M. Wt: 370.46 g/mol
InChI Key: GIKMIDGGZGBJSQ-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Halogenated Polycyclic Aromatic Hydrocarbons in Organic and Materials Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org When halogen atoms, such as chlorine, bromine, or iodine, are introduced into the structure of PAHs, the resulting halogenated polycyclic aromatic hydrocarbons (HPAHs) exhibit modified chemical and physical properties. mdpi.com This structural alteration can significantly influence the molecule's electronic behavior, making HPAHs valuable components in the development of advanced materials. mdpi.comresearchgate.net

In organic chemistry, the halogen atoms on the aromatic rings serve as versatile functional handles. They can be readily substituted through various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the construction of more complex and extended π-conjugated systems. chemicalbook.comossila.com This synthetic flexibility is crucial for tuning the properties of the final materials for specific applications.

In materials chemistry, HPAHs are investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ossila.com The introduction of halogens can impact the molecule's frontier molecular orbital energy levels (HOMO and LUMO), which in turn affects charge injection and transport properties. Furthermore, the heavy atom effect of halogens can enhance intersystem crossing, a phenomenon that is relevant in the design of phosphorescent emitters for OLEDs.

Research Rationale for Investigating the Unique Characteristics of 9,10-Dibromo-2-chloroanthracene

The specific substitution pattern of this compound, with bromine atoms at the reactive 9 and 10 positions and a chlorine atom on the 2-position of the anthracene (B1667546) core, presents a unique combination of features that drives research interest. The bromine atoms are particularly useful as leaving groups in cross-coupling reactions, providing a straightforward route to further functionalize the anthracene core. chemicalbook.comossila.com This makes this compound a valuable building block for the synthesis of more complex organic semiconductors. ossila.com

The presence of the chlorine atom at the 2-position offers an additional site for modification, allowing for the creation of asymmetrically substituted anthracene derivatives. This asymmetry can be exploited to fine-tune the molecule's packing in the solid state, which is a critical factor for efficient charge transport in organic electronic devices. The electronegativity of the chlorine atom also influences the electronic properties of the anthracene core, potentially leading to improved device performance.

The electroluminescent properties of anthracene derivatives are another key area of investigation. For instance, 9,10-dibromoanthracene (B139309) is known to be electroluminescent, emitting blue light. wikipedia.org The addition of a chlorine atom in this compound can modulate this emission, potentially shifting the color or improving the efficiency of light emission.

Properties of this compound

Property Value
Molecular Formula C₁₄H₇Br₂Cl
Molecular Weight 370.47 g/mol
Appearance Likely a yellow to orange crystalline solid (inferred from related compounds)

| Solubility | Expected to be soluble in organic solvents like chloroform (B151607) and toluene, with low solubility in water. chemicalbook.com |

Overview of Advanced Academic Investigations Relevant to Complex Halogenated Anthracene Systems

Recent academic research has pushed the boundaries of what can be achieved with complex halogenated anthracene systems. One of the most remarkable achievements was the direct observation of a chemical reaction at the single-molecule level using 9,10-dibromoanthracene. wikipedia.orgacs.org Scientists used scanning tunneling microscopy (STM) and atomic force microscopy (AFM) to induce and visualize the stepwise breaking of the carbon-bromine bonds. wikipedia.orgacs.org This groundbreaking work provides unprecedented insight into reaction intermediates and bonding changes. acs.org

Furthermore, derivatives of 9,10-dibromoanthracene are being explored for their applications in high-efficiency OLEDs. For example, by using 9,10-dibromoanthracene as a starting material, researchers have synthesized emitters that exhibit deep-blue emission with high external quantum efficiencies. ossila.com These studies highlight the importance of precise molecular design, where the strategic placement of halogen atoms and other functional groups on the anthracene core is key to achieving desired optoelectronic properties.

Investigations into the solid-state properties of halogenated anthracenes have also revealed interesting phenomena. For instance, single crystals of 9,10-dibromoanthracene exhibit an anisotropic Poisson effect, and their fluorescence changes in response to bending and stretching. ossila.com These mechano-responsive properties open up possibilities for applications in sensors and smart materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H7Br2Cl B14092649 9,10-Dibromo-2-chloroanthracene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H7Br2Cl

Molecular Weight

370.46 g/mol

IUPAC Name

9,10-dibromo-2-chloroanthracene

InChI

InChI=1S/C14H7Br2Cl/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7H

InChI Key

GIKMIDGGZGBJSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)Cl)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for Halogenated Anthracenes

Vibrational Spectroscopy Methodologies for Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying the unique structural "fingerprint" of a molecule by probing its vibrational energy levels.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides qualitative information about the functional groups present in the molecule. For halogenated aromatic compounds like 9,10-Dibromo-2-chloroanthracene, specific regions of the IR spectrum are characteristic of certain bond vibrations.

The presence of halogens on an aromatic ring can influence the positions of characteristic absorption bands. spectroscopyonline.com For instance, C-Br stretching vibrations are typically observed in the range of 690-515 cm⁻¹, while C-Cl stretches appear between 850-550 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations in polycyclic aromatic hydrocarbons (PAHs) are generally found around 3100-3000 cm⁻¹. libretexts.orgresearchgate.net In-ring C-C stretching vibrations in aromatic compounds give rise to bands in the 1600-1400 cm⁻¹ region. libretexts.org

Table 1: General Characteristic IR Band Ranges for Halogenated Anthracenes

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Aromatic C-HStretching3100–3000 libretexts.org
Aromatic C=CIn-ring Stretching1600–1400 libretexts.org
C-HOut-of-plane ("oop") bending900–675 libretexts.org
C-ClStretching850–550 libretexts.org
C-BrStretching690–515 libretexts.org

This table presents general ranges and specific values may vary based on the full molecular structure.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations.

For anthracene (B1667546) and its derivatives, Raman spectroscopy is effective in characterizing the skeletal vibrations of the aromatic rings. nih.govresearchgate.netresearchgate.net Theoretical and experimental studies on anthracene have identified characteristic Raman peaks. For instance, a prominent peak for neutral anthracene is observed around 1561 cm⁻¹. researchgate.net This peak is known to shift to lower frequencies upon charge transfer, indicating changes in the electronic structure. researchgate.net

In twisted anthracene derivatives, Raman bands between 1520 and 1570 cm⁻¹ are associated with the C-C stretching modes of the anthracene core and serve as markers for π-conjugation. nih.gov The substitution pattern on the anthracene ring can influence the position and intensity of these bands. While a specific Raman spectrum for this compound is not provided in the search results, data for 9,10-dibromoanthracene (B139309) is available. chemicalbook.com The addition of a chlorine atom would likely introduce new vibrational modes and perturb the existing ones, which could be analyzed to understand the structural and electronic effects of the substitution.

Table 2: Selected Experimental Raman Peaks for Anthracene

Wavenumber (cm⁻¹)Assignment (General)Reference
~1561C=C stretching researchgate.net
1520-1570C=C stretching modes nih.gov
1408, 1345, 1260, 1043In-plane C-H bending nih.gov

This table is based on data for anthracene and its derivatives; specific peaks for this compound may differ.

Electronic Absorption and Emission Spectroscopy for Elucidating Photophysical Processes

Electronic spectroscopy techniques are crucial for understanding how molecules interact with light, specifically how they absorb and emit energy. These processes are governed by the molecule's electronic structure and excited-state dynamics.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum reveals the electronic transitions available to the molecule.

The UV-Vis spectrum of anthracene exhibits characteristic absorption bands. omlc.orgnih.gov Halogenation of the anthracene core can cause a red-shift (a shift to longer wavelengths) in the absorption spectrum. researchgate.net This is attributed to the influence of the halogen atoms on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

For 9,10-dibromoanthracene, UV/Visible spectrum data is available, showing its absorption properties. nist.gov The introduction of a chlorine atom at the 2-position in this compound is expected to further modify the electronic structure and thus the absorption spectrum. While a specific spectrum for this compound was not found, the general principles of halogen-induced shifts in anthracene derivatives suggest that its absorption maxima would likely be at longer wavelengths compared to unsubstituted anthracene.

Table 3: UV-Vis Absorption Maxima for Anthracene in Cyclohexane

Wavelength (nm)Molar Extinction Coefficient (cm⁻¹/M)
356.29,700
~375Not specified

This data is for unsubstituted anthracene and serves as a baseline. omlc.orgresearchgate.net The absorption maxima for this compound are expected to be different.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides insights into the molecule's emission properties and the dynamics of its excited states.

Anthracene and its derivatives are known for their fluorescent properties. omlc.orgresearchgate.net The substitution pattern on the anthracene ring significantly affects its fluorescence quantum yield and excited-state dynamics. rsc.org For example, unsubstituted anthracene has a fluorescence quantum yield of about 30%, while substitution at the 9 and 10 positions can drastically alter this value. rsc.org Some 9,10-disubstituted anthracenes exhibit high fluorescence quantum yields. rsc.orgrsc.org

The excited-state dynamics of anthracenes, including processes like intersystem crossing (transition from a singlet to a triplet state) and internal conversion (non-radiative decay to the ground state), are crucial for understanding their photophysical behavior. ias.ac.innih.govescholarship.orgnih.gov Halogen atoms can influence these rates through the heavy-atom effect, which can enhance intersystem crossing. ias.ac.in While a specific fluorescence spectrum for this compound is not available, the presence of bromine and chlorine atoms would likely influence its emission wavelength and quantum yield.

Table 4: Fluorescence Properties of Anthracene

PropertyValueSolventReference
Fluorescence Quantum Yield0.36Cyclohexane omlc.orgresearchgate.netaatbio.com
Fluorescence Quantum Yield0.27Ethanol omlc.orgresearchgate.net
Emission Maximum~400 nmCyclohexane omlc.org

This data is for unsubstituted anthracene. The fluorescence properties of this compound are expected to be different due to halogen substitution.

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. jasco-global.com There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.

The absolute method involves the use of an integrating sphere to collect all the emitted fluorescence from the sample, allowing for a direct and accurate measurement. jasco-global.com

The relative method , also known as the comparative method, is more commonly used. vlabs.ac.inuci.eduacs.orgiss.com This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. uci.edu The quantum yield of the unknown sample (Φx) can be calculated using the following equation:

Φx = ΦST * (Gradx / GradST) * (ηx² / ηST²)

Where:

ΦST is the quantum yield of the standard.

Gradx and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively. uci.edu

ηx and ηST are the refractive indices of the solvents used for the sample and the standard. uci.edu

To minimize errors, solutions should be dilute to avoid inner filter effects, with absorbances typically kept below 0.1 at the excitation wavelength. uci.eduiss.com The choice of the standard is also important; it should have absorption and emission properties that overlap with the sample. iss.com Anthracene itself is often used as a fluorescence quantum yield standard. researchgate.netresearchgate.net

Fluorescence Spectroscopy for Emission Characteristics and Excited State Dynamics.

Analysis of Fluorescence Lifetimes and Decay Pathways

The fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state via fluorescence, is a critical parameter in understanding the photophysics of a chromophore. For anthracene and its derivatives, substitution at the 9 and 10-positions can dramatically alter the probabilities of radiative (fluorescence) and non-radiative decay pathways. rsc.org Unsubstituted anthracene exhibits a fluorescence quantum yield of about 30%, with intersystem crossing to the triplet state being a major competing pathway. rsc.org

The introduction of heavy atoms like bromine and chlorine, as in this compound, is known to influence these decay pathways significantly through the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This process generally leads to a decrease in fluorescence quantum yield and a shortening of the fluorescence lifetime. Conversely, the triplet state lifetime is also affected and can be significantly shorter compared to non-halogenated analogues. nih.govrsc.org

The decay of the excited state (A*) of a halogenated anthracene can be summarized by the following pathways:

Fluorescence: A* → A + hν (light emission)

Internal Conversion (IC): A* → A + heat (non-radiative)

Intersystem Crossing (ISC): A* → ³A* (to triplet state)

Solvent Effects on Photophysical Properties

The solvent environment can profoundly impact the photophysical properties of fluorescent molecules, including halogenated anthracenes. General solvent effects, such as polarity and polarizability, can stabilize or destabilize the ground and excited states to different extents, leading to shifts in the absorption and emission spectra (solvatochromism). For many aromatic compounds, a linear relationship between the Stokes shift (the difference between the absorption and emission maxima) and the solvent polarity function is observed, indicating a general solvent effect. researchgate.netnih.gov

In addition to general effects, specific solute-solvent interactions like hydrogen bonding can play a crucial role. researchgate.net For polycyclic aromatic hydrocarbons, photodegradation is a competing process that can be influenced by the solvent; generally, more polar solvents lead to faster degradation. nih.gov

For a molecule like this compound, moving to a more polar solvent is expected to cause a red-shift (bathochromic shift) in the fluorescence emission spectrum. This is due to the stabilization of the more polar excited state relative to the ground state. The magnitude of this shift provides information about the change in the molecule's dipole moment upon excitation. While a specific data table for this compound is not available, the table below illustrates the principle using data for a related compound, demonstrating the expected trend.

Table 1: Illustrative Solvent Effects on Fluorescence Maxima (Note: Data shown is hypothetical to illustrate the principle, as specific experimental values for this compound are not available in the cited literature.)

SolventPolarity Index (ET(30))Emission Maximum (λem, nm)
Hexane31.0410
Toluene33.9415
Dichloromethane40.7425
Acetonitrile45.6430

Chemiluminescence Detection Systems

Anthracene derivatives are well-known for their application in chemiluminescence, the emission of light from a chemical reaction. The mechanism often involves a chemically initiated electron exchange luminescence (CIEEL) process, where the electronically excited state of the anthracene derivative is generated via a chemical reaction, and its subsequent decay to the ground state releases a photon. The efficiency and color of the emitted light are highly dependent on the substituents on the anthracene core. oup.com

Halogenated anthracenes, such as 2-Chloro-9,10-diphenylanthracene, are used as emitters in commercial products like glow sticks to produce specific colors (e.g., blue-green). wikipedia.org The substitution pattern influences the electronic properties of the aromatic system, which in turn affects the chemiluminescence properties. oup.com 9,10-Dibromoanthracene itself is noted for its electroluminescence, emitting blue light. wikipedia.org Given these precedents, this compound, with its multiple halogen substituents, is a strong candidate for use in chemiluminescence systems, where the halogens can be used to tune the emission wavelength and quantum efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments for Complex Substitution Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted anthracenes, ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus. In this compound, the substitution pattern leads to a complex but interpretable spectrum.

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.5-8.6 ppm). Based on data from related compounds like 9,10-Dibromoanthracene chemicalbook.com and 2-Chloroanthracene (B50491) chemicalbook.com, the protons on the chlorinated ring will be distinct from those on the non-chlorinated ring. The proton at the C1 position, being adjacent to the chloro-substituent, would likely appear as a doublet, while the protons at C3 and C4 would form a more complex system. The protons on the other ring (H5-H8) would resemble the AA'BB' system seen in 9,10-Dibromoanthracene.

The ¹³C NMR spectrum provides information on all carbon atoms. The carbons bearing the bromine atoms (C9, C10) would be significantly shifted, as would the carbon bearing the chlorine (C2). The remaining carbon signals can be assigned based on their chemical shifts and coupling patterns.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are predicted values based on known substituent effects and data from 9,10-dibromoanthracene and 2-chloroanthracene, as direct experimental data was not found in the surveyed literature.)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1~8.5~127
2-~132
3~7.6~126
4~8.4~128
5, 8~8.5~128
6, 7~7.6~127
9, 10-~122
4a, 9a, 8a, 10a (quaternary)-~131-133

Mass Spectrometric Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₇Br₂Cl), the presence of multiple halogen atoms with distinct isotopic patterns makes MS particularly informative.

The molecular ion peak (M⁺) will appear as a characteristic cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). The expected molecular weight for the most abundant isotopologue (C₁₄H₇⁷⁹Br₂³⁵Cl) is approximately 367.8 g/mol . The entire isotopic cluster will span several mass units, with predictable relative intensities.

Electron impact (EI) ionization typically induces fragmentation. For halogenated aromatic compounds, a common fragmentation pathway is the loss of a halogen atom. miamioh.edu Therefore, significant fragments corresponding to the loss of Br (M-79/81) and Cl (M-35/37) are expected. Further fragmentation of the anthracene backbone can also occur. rsc.org

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z (approx.)IdentityNotes
368, 370, 372, 374[C₁₄H₇Br₂Cl]⁺ (M⁺)Isotopic cluster due to Br₂, Cl
333, 335, 337[C₁₄H₇Br₂]⁺Loss of Cl radical
289, 291, 293[C₁₄H₇BrCl]⁺Loss of Br radical
210, 212[C₁₄H₇Cl]⁺Loss of two Br radicals
175[C₁₄H₇]⁺Loss of all halogens

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides definitive proof of molecular structure and reveals how molecules are arranged in the solid state. While a specific crystal structure for this compound has not been identified in the searched literature, the structure of the parent compound, 9,10-Dibromoanthracene, is known. nih.gov It typically crystallizes in a herringbone packing arrangement, a common motif for polycyclic aromatic hydrocarbons. researchgate.net

Crystal Packing Analysis and Intermolecular Interactions

The solid-state arrangement of molecules is governed by a balance of non-covalent interactions, including van der Waals forces, π-π stacking, and, in the case of halogenated compounds, halogen bonding. mdpi.comnih.gov In the crystal structure of 9,10-Dibromoanthracene, π-π stacking interactions between the aromatic rings of adjacent molecules are a dominant feature, leading to the formation of columnar stacks.

The addition of a chlorine atom at the 2-position introduces the possibility of C-Cl···X halogen bonds, where X could be a bromine atom or the π-system of a neighboring molecule. These interactions, along with C-H···π interactions, would play a crucial role in dictating the three-dimensional supramolecular architecture. researchgate.netrsc.org Analysis of the crystal packing would involve identifying these close contacts and evaluating their geometric parameters (distances and angles) to understand their contribution to the stability of the crystal lattice. These interactions are critical as they influence the material's bulk properties, such as its mechanical and optoelectronic characteristics. rsc.orgossila.com

Reactivity Profiles and Mechanistic Studies of 9,10 Dibromo 2 Chloroanthracene

Electrophilic Aromatic Addition and Substitution Reactions

The anthracene (B1667546) nucleus is generally susceptible to electrophilic attack, particularly at the central 9 and 10 positions. However, in 9,10-dibromo-2-chloroanthracene, these positions are already substituted. Electrophilic aromatic substitution (EAS) would therefore be directed to the outer rings. Halogens are known as deactivating groups for EAS reactions due to their electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring.

An electrophilic attack on the substituted ring system of this compound would be a challenging process requiring a potent electrophile and often an acid catalyst to proceed. masterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the formation of a new bond and the breaking of a carbon-hydrogen bond. masterorganicchemistry.com Given the deactivating nature of the three halogen substituents (two bromine, one chlorine), the aromatic system is significantly less reactive than unsubstituted benzene (B151609) or anthracene, making such reactions less favorable. masterorganicchemistry.com

Halogen-Metal Exchange Reactions and their Synthetic Utility

The carbon-bromine bonds at the 9 and 10 positions are prime sites for halogen-metal exchange reactions. This process typically involves reacting the haloaromatic compound with an organolithium or Grignard reagent to replace a halogen atom with a metal, creating a highly reactive organometallic intermediate. These intermediates are powerful nucleophiles and serve as crucial building blocks in organic synthesis.

For the closely related 9,10-dibromoanthracene (B139309), the synthetic utility of its C-Br bonds is well-established through various palladium-catalyzed cross-coupling reactions. These reactions demonstrate the value of the bromo-substituted anthracene core in constructing more complex, conjugated molecular architectures for applications in materials science and electronics. chemicalbook.comossila.com

Table 1: Synthetic Utility via C-C Coupling Reactions

Reaction Type Description Application Example
Suzuki Coupling A cross-coupling reaction using a palladium catalyst to react an organoboron compound with an organohalide. Used to extend the conjugation of the anthracene core by forming new carbon-carbon bonds. chemicalbook.com
Stille Coupling Involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. A key method for creating extended π-systems based on the anthracene framework. chemicalbook.com

| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. | 9,10-dibromoanthracene has been coupled with ethyl acrylate (B77674) to produce diethyl-3,3'-(9,10-anthracenediyl)bisacrylate (DADB). researchgate.net |

Radical Formation Pathways and the Direct Observation of Reaction Intermediates

The C-Br bonds in 9,10-dibromoanthracene have been the subject of groundbreaking studies involving the direct observation of single-molecule reactions. Using a combination of scanning tunneling microscopy (STM) and atomic force microscopy (AFM), researchers have been able to induce and visualize chemical reactions at the molecular level. acs.org

By applying voltage pulses from an STM tip to a single molecule of 9,10-dibromoanthracene adsorbed on a sodium chloride surface, scientists could sequentially break the two C-Br bonds. acs.orgwikipedia.org The initial pulse cleaves one bond to form a free radical intermediate, which is stabilized by the substrate. wikipedia.org A subsequent pulse breaks the second C-Br bond, resulting in the formation of a diradical species. acs.org This work represents a significant advance in the study of reaction intermediates, allowing for direct observation of changes in chemical bonding during a reaction. acs.org

Table 2: Stepwise Radical Formation from 9,10-Dibromoanthracene

Step Action Resulting Species Observation Method
1 Application of a voltage pulse from an STM tip. Cleavage of one C-Br bond to form a free radical. Scanning Tunneling Microscopy (STM) & Atomic Force Microscopy (AFM). acs.org
2 Application of a second voltage pulse. Cleavage of the second C-Br bond to form a diradical. Scanning Tunneling Microscopy (STM) & Atomic Force Microscopy (AFM). acs.org

| 3 | Further voltage pulse application. | The diradical converts to a bicyclic diene–diyne via Bergman cyclization. wikipedia.org | Scanning Tunneling Microscopy (STM) & Atomic Force Microscopy (AFM). wikipedia.org |

Photochemical Transformations and Photo-induced Reaction Mechanisms

Anthracene derivatives are well-known for their rich photochemistry. Upon absorption of light, they are promoted to an excited electronic state, from which they can undergo various transformations. 9,10-Dibromoanthracene can act as an initiator in visible-light-mediated reactions, such as the benzylic C–H oxygenation, activated by solar light or blue LEDs. chemicalbook.com

A common photochemical reaction for anthracenes involves the [4+2] cycloaddition with singlet oxygen, which is generated by a photosensitizer in the presence of light and air. researchgate.net This reaction forms a stable endoperoxide. researchgate.net Studies on similar molecules, like 9,10-dibutoxyanthracene, show that it reacts with oxygen upon UV irradiation to generate an endoperoxide, which can then undergo further photodecomposition. plos.org

The photoreduction of anthracene derivatives typically involves the transfer of an electron to the photoexcited anthracene moiety from an electron donor. This process forms a radical anion of the anthracene derivative. The specific mechanism can vary depending on the reaction conditions and the nature of the electron donor present. For nitro-substituted anthracenes, photolysis can lead to the formation of quinones through a proposed mechanism involving excited-state rearrangements. researchgate.net

Photo-induced charge transfer (CT) is a fundamental process in the photochemistry of many aromatic systems. Upon photoexcitation, an electron can be transferred from the anthracene core to an attached electron-accepting group or to a separate molecule. researchgate.net In specially designed systems, such as para-substituted benzyl (B1604629) 9,10-dimethoxyanthracene-2-sulfonates, laser spectroscopy has detected transient absorptions corresponding to the radical cation of the anthracene moiety and the radical anion of the benzyl moiety. researchgate.net This confirms that photodissociation proceeds via an intramolecular electron transfer from the excited singlet state of the anthracene core. researchgate.net The efficiency of these CT processes is crucial for applications in photoredox catalysis and molecular electronics.

Electrochemical Behavior and Electron Transfer Mechanisms

The electrochemical properties of 9,10-dibromoanthracene and its derivatives are central to their use as organic semiconductors. chemicalbook.com These molecules can undergo both oxidation (removal of an electron) and reduction (addition of an electron) at specific potentials. The electron transfer processes can be studied using techniques like cyclic voltammetry.

The presence of electron-withdrawing halogen atoms (bromine and chlorine) makes this compound more difficult to oxidize and easier to reduce compared to unsubstituted anthracene. The stability of the resulting radical ions is a key factor in the performance of electronic devices. The ability to form stable radical cations and anions through electron transfer is fundamental to the function of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where these materials are often used. ossila.com

Cyclic Voltammetry for Redox Potential Determination.

The electrochemical behavior of this compound is of significant interest for understanding its electron transfer properties, which are crucial for applications in organic electronics. While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, its redox potentials can be inferred by examining the behavior of closely related halogenated anthracenes. Cyclic voltammetry is the primary technique used to determine the redox potentials of such compounds, providing insight into the stability of the resulting charged species.

The electrochemical reduction of halogenated aromatic hydrocarbons, such as anthracenes, typically involves the stepwise addition of electrons. For a compound like this compound, one would expect to observe reduction peaks corresponding to the formation of a radical anion and potentially a dianion. The presence of both bromine and chlorine substituents on the anthracene core influences the potentials at which these reduction and subsequent oxidation events occur.

Studies on related compounds, such as 9-chloroanthracene (B1582455), show distinct reduction peaks in their cyclic voltammograms. For instance, 9-chloroanthracene exhibits two reduction peaks. researchgate.netresearchgate.net The first, more positive peak is attributed to the formation of an unstable anion radical. researchgate.net This is a characteristic feature of many haloarenes, where the initial electron transfer is followed by the cleavage of the carbon-halogen bond. researchgate.net The second, more negative peak, which is nearly reversible, is associated with the reduction and reoxidation of the parent anthracene molecule that is formed after the loss of the halogen. researchgate.net

The expected cyclic voltammetry behavior of this compound would likely follow a similar pattern, complicated by the presence of three halogen atoms. The reduction potentials will be influenced by the electron-withdrawing nature of the halogens. The carbon-bromine bonds are generally weaker and more easily reduced than the carbon-chlorine bond. Therefore, the initial reduction steps would likely involve the sequential loss of the two bromine atoms, followed by the chlorine atom at higher negative potentials.

The table below presents hypothetical redox potential data for this compound, extrapolated from the behavior of related haloanthracenes. These values are illustrative and would require experimental verification.

Redox Process Anticipated Potential (V vs. SCE) Associated Chemical Event
First Reduction Peak (Epc1)-1.5 to -1.7Formation of the radical anion and potential cleavage of a C-Br bond
Second Reduction Peak (Epc2)-1.8 to -2.0Further reduction and cleavage of the second C-Br bond
Third Reduction Peak (Epc3)> -2.0Reduction involving the C-Cl bond or the anthracene core

Note: These are estimated potential ranges and the actual values can vary based on experimental conditions such as solvent, electrolyte, and scan rate.

Studies of Radical Ion Generation and Stability.

The generation and stability of radical ions are critical parameters that dictate the utility of a compound in various applications, including as a building block for organic semiconductors and in photochemistry. ossila.com For this compound, both radical cations and radical anions can be generated, typically through electrochemical or photochemical methods.

Radical Anion Generation and Stability:

As indicated by cyclic voltammetry studies of related compounds, the electrochemical reduction of this compound is expected to generate a radical anion in the initial step. researchgate.net However, the stability of this radical anion is likely to be low. In haloarenes, the initially formed radical anion can be unstable and undergo rapid decomposition, primarily through the cleavage of the carbon-halogen bond. researchgate.net In the case of this compound, the presence of C-Br bonds suggests that the radical anion would readily lose a bromide ion to form a neutral radical. This subsequent radical species can then be further reduced at the electrode surface.

The stability of radical anions of substituted anthracenes has been studied for compounds like 9,10-diphenylanthracene, where under carefully controlled aprotic conditions, fairly stable solutions of the radical anion can be obtained. utexas.edu However, the presence of halogen atoms, particularly bromine, significantly decreases the stability of the radical anion of this compound due to the facile cleavage of the C-Br bond.

Radical Cation Generation and Stability:

The generation of a radical cation from this compound can be achieved through oxidation, either electrochemically or photochemically. Studies on other anthracene derivatives have shown that flash photolysis can lead to the formation of transient radical cation species. nih.gov For a π-extended anthracene system, the radical cation exhibited a characteristic broad absorption band and a lifetime on the microsecond scale in solution. nih.gov

For this compound, the radical cation's stability would be influenced by the electron-withdrawing nature of the halogen substituents. These substituents would make the anthracene ring more difficult to oxidize compared to unsubstituted anthracene. However, once formed, the delocalization of the positive charge over the large aromatic system would provide some degree of stabilization. In certain environments, such as on a sodium chloride substrate, the resulting carbon radicals from C-Br bond cleavage (induced by voltage pulses from a scanning tunneling microscope) have been shown to be stabilized. wikipedia.org

The table below summarizes the expected characteristics of the radical ions of this compound.

Radical Ion Method of Generation Expected Stability Primary Decay Pathway
Radical AnionElectrochemical ReductionLowCleavage of C-Br bond
Radical CationElectrochemical/Photochemical OxidationModerateDimerization or reaction with nucleophiles

It is important to note that the stability and reaction pathways of these radical ions are highly dependent on the experimental conditions, including the solvent, temperature, and the presence of other reactive species.

Advanced Applications of Halogenated Anthracene Frameworks in Materials Science and Analytical Disciplines

Role as Building Blocks for Organic Electronic Materials

Halogenated anthracenes, particularly those with bromine atoms at the 9 and 10 positions, are fundamental building blocks for a variety of organic electronic materials. ossila.com The carbon-bromine bonds at these positions are synthetically versatile, serving as reactive sites for carbon-carbon bond-forming reactions such as Suzuki and Stille couplings. ossila.com This allows for the extension of the π-conjugated system by introducing various aryl or other functional groups, a key strategy in tuning the electronic and optical properties of the resulting materials for specific applications. ossila.com The presence of the chloro group at the 2-position further modifies the electronic landscape of the anthracene (B1667546) core, influencing charge transport and luminescent properties.

The 9,10-dibromoanthracene (B139309) scaffold is a well-established precursor for synthesizing highly efficient light-emitting materials for OLEDs. ossila.com The electroluminescent properties of anthracene derivatives are well-documented, with many exhibiting strong fluorescence in the blue region of the spectrum. wikipedia.org 9,10-Dibromo-2-chloroanthracene itself is identified as a material for use in electroluminescent devices. molaid.com By replacing the bromine atoms with other aromatic moieties, researchers can fine-tune the emission color, enhance the photoluminescence quantum yield (PLQY), and improve device efficiency and stability. For instance, derivatives of 9-bromoanthracene (B49045) have been used to create materials for non-doped OLEDs emitting in the near-infrared (NIR) and for highly efficient deep-blue emitting devices. ossila.com Similarly, derivatives of 9,10-dibromoanthracene have been explored as deep-blue emitters with high quantum efficiencies. beilstein-journals.org The synthetic accessibility of derivatives from the 9,10-dibromoanthracene core makes it a valuable platform for developing novel emitters and host materials for next-generation OLED displays and lighting. ossila.com

PropertyValue
Compound This compound
CAS Number 84065-38-3 synthonix.com
Molecular Formula C₁₄H₇Br₂Cl synthonix.com
Molecular Weight 370.47 g/mol synthonix.com

The same synthetic versatility that makes halogenated anthracenes attractive for OLEDs also applies to their use in OFETs. ossila.com OFETs require semiconducting materials that can efficiently transport charge carriers (electrons or holes). The ability to extend the π-conjugation of the 9,10-dibromoanthracene core allows for the creation of larger, more planar molecules that can facilitate intermolecular π-π stacking in the solid state, a crucial factor for efficient charge transport. ossila.com While specific studies on this compound in OFETs are not widely detailed, the broader class of 9,10-dibromoanthracene derivatives serves as a foundational building block for constructing semiconducting molecules and polymers for OFET applications. ossila.com The introduction of different functional groups via coupling reactions at the bromine sites enables the tuning of charge mobility and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to match the requirements of n-type, p-type, or ambipolar transistors.

The difunctional nature of this compound, with two reactive bromine atoms, makes it an ideal monomer for polymerization reactions. ossila.com Using transition-metal-catalyzed cross-coupling reactions, it can be copolymerized with other aromatic building blocks to create a wide range of π-conjugated polymers and oligomers. ossila.com These materials are central to the field of organic electronics, finding use in applications ranging from OLEDs and OFETs to organic photovoltaics. ossila.com The properties of the resulting polymer, such as its bandgap, solubility, and film-forming characteristics, can be systematically controlled by the choice of the comonomer paired with the dibromoanthracene unit. This synthetic control allows for the development of materials tailored for specific device architectures and performance targets.

Utilization in Luminescent Probes and Sensing Platforms

The inherent fluorescence of the anthracene core can be harnessed for sensing applications. The photophysical properties of anthracene derivatives are often sensitive to their local environment, making them suitable as fluorescent probes. A new deep-blue emitting anthracene derivative, 9,10-bis(perfluorobenzyl)anthracene, was synthesized from 9,10-dibromoanthracene. beilstein-journals.org This derivative exhibits a high photoluminescence quantum yield of 0.85 and significantly improved photostability, making it an attractive material for an efficient fluorescent probe. beilstein-journals.org The sensitivity of the fluorescence emission to external stimuli, such as the presence of specific analytes or changes in polarity, can be engineered by modifying the substituents on the anthracene framework. The this compound structure provides a starting point for creating such probes, where the halogen atoms can be replaced with receptor units designed to selectively interact with target molecules, leading to a measurable change in the fluorescence signal.

Applications in Environmental Analytical Methodologies

Halogenated polycyclic aromatic hydrocarbons (HPAHs) are a class of environmental contaminants that are structurally similar to other persistent organic pollutants like PCBs and PCDDs. nih.gov Understanding their environmental fate and transport is crucial for assessing their ecological impact.

Compounds like this compound can serve as important model compounds for studying the environmental behavior of the broader class of HPAHs. nih.gov Research into the thermochemical properties, such as vapor pressure and enthalpies of sublimation, of HPAHs is essential for predicting how they partition between different environmental compartments (air, water, soil). nih.gov Studies have shown that halogen substitution decreases the vapor pressure of PAHs compared to their parent compounds, a factor that influences their long-range transport potential. nih.gov While detailed environmental studies on this compound are limited, its structure is representative of mixed halogenated (containing both chlorine and bromine) PAHs that can be formed as disinfection byproducts during water treatment processes like chlorination, especially in bromide-containing waters. researchgate.net Analyzing the physicochemical properties of this compound can provide valuable data for developing predictive models for the environmental fate of complex mixtures of HPAHs.

Engineering of Aggregation-Induced Emission (AIE) Phenomena in Anthracene Derivatives

The phenomenon of aggregation-induced emission (AIE) represents a significant paradigm shift in the field of luminescent materials. Traditionally, the aggregation of organic luminophores in the solid state or in poor solvents leads to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). However, a class of molecules, termed AIEgens, exhibits the opposite behavior: they are weakly or non-emissive in dilute solutions but become highly fluorescent upon aggregation. This unique characteristic is primarily attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While extensive research has been conducted on various anthracene derivatives to harness their AIE properties, specific studies focusing on this compound are not extensively documented in publicly available research. However, by examining the principles of AIE in structurally related halogenated anthracene frameworks, we can infer the potential for engineering AIE phenomena in this specific compound.

The core principle behind AIE in many anthracene derivatives lies in the substitution at the 9 and 10 positions, which often induces a twisted conformation of the molecule. In dilute solutions, the phenyl or other substituted groups can undergo low-frequency torsional or rotational motions, providing a non-radiative pathway for the excited state to decay, thus resulting in weak emission. When the molecules aggregate, these intramolecular motions are physically hindered by intermolecular interactions, such as C-H···π and π-π stacking. This restriction of intramolecular motion effectively blocks the non-radiative channels, forcing the excited state to decay radiatively and leading to a significant enhancement of the fluorescence quantum yield.

For instance, studies on 9,10-distyrylanthracene (B86952) derivatives have shown that they are classic examples of AIEgens. polymer.cn In solution, these molecules are faintly emissive, but in their crystalline or aggregated state, they exhibit intense fluorescence. polymer.cn The key to their AIE behavior is the restricted intramolecular torsion between the anthracene core and the vinylene moieties in the aggregated state. polymer.cn

Similarly, the introduction of heteroatoms into the anthracene core at the 9 and 10 positions has been explored to induce AIE. Four centrosymmetric 9,10-diheteroarylanthracene (DHA) derivatives, namely 9,10-dithienylanthracene (DTA), 9,10-difurylanthracene (DFA), 9,10-di-(N-t-butyloxycarboryl-2-pyrryl)anthracene (DBPA), and 9,10-dipyrrylanthracene (DPA), were synthesized and their photophysical properties investigated. nih.gov With the exception of DBPA, which exhibited ACQ, the other DHA derivatives displayed distinct AIE characteristics. nih.gov The nonplanar conformations of these molecules, arising from intramolecular torsional effects and interactions, were found to be crucial for their AIE behavior. nih.gov

In the case of this compound, the presence of bulky bromine atoms at the 9 and 10 positions and a chlorine atom at the 2-position would likely induce significant steric hindrance and lead to a non-planar molecular structure. This inherent structural distortion could be a key factor in promoting AIE. In a dilute solution, the molecule would be expected to have low fluorescence due to the free intramolecular vibrations and rotations of the halogen atoms and the anthracene core. Upon aggregation in a poor solvent or in the solid state, the intermolecular interactions would restrict these motions, potentially leading to a significant enhancement of fluorescence emission.

The following table presents photophysical data for some AIE-active 9,10-disubstituted anthracene derivatives, which can serve as a reference for the potential AIE properties of this compound.

CompoundSolvent/StateEmission Peak (nm)Fluorescence Quantum Yield (%)Reference
9,10-dithienylanthracene (DTA) THF-Weak nih.gov
Solid State494Strong nih.gov
9,10-difurylanthracene (DFA) THF-Weak nih.gov
Solid State504Strong nih.gov
9,10-dipyrrylanthracene (DPA) THF-Weak nih.gov
Solid State526Strong nih.gov
9,10-distyrylanthracene derivative Solution-Faint polymer.cn
Crystal~520Intense polymer.cn

Table 1: Photophysical Properties of Selected AIE-Active Anthracene Derivatives

Detailed research findings on other anthracene derivatives further support the potential for AIE in halogenated frameworks. For example, anthracene-based Schiff base complexes have been shown to be weakly fluorescent in tetrahydrofuran (B95107) (THF) solution but exhibit a significant increase in fluorescence intensity in a THF/water mixture due to aggregation-induced emission enhancement (AIEE). researchgate.net The mechanism is attributed to the restriction of C=N isomerization in the aggregated state. researchgate.net

Furthermore, the introduction of aldehyde groups at the 9 and 10 positions of anthracene has been demonstrated to transform the molecule from an aggregation-caused quenching (ACQ) luminophore to an AIEgen. nih.gov The steric effects of the aldehyde groups reduce intermolecular π-π stacking, while intermolecular H-bonding interactions restrict intramolecular rotation, both of which contribute to the AIE effect. nih.gov

Q & A

Q. Advanced

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to model transition states and predict regioselectivity.
  • Solvent Optimization : Compute solvation free energies (COSMO-RS) to identify ideal solvents (e.g., DCM vs. THF).
  • Machine Learning : Train models on existing halogenation datasets to predict yields and byproducts.

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